molecular formula C18H18N4S B5182208 4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine

4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No. B5182208
M. Wt: 322.4 g/mol
InChI Key: YWXIZLLXZPIBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine is a chemical compound that belongs to the class of triazolopyridine derivatives. This compound has gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body.
Biochemical and physiological effects:
Studies have shown that 4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. This compound has also been found to induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine in lab experiments include its potent pharmacological properties and relatively easy synthesis method. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine. These include further studies on its pharmacological properties, investigation of its potential use in the treatment of neurodegenerative diseases, and exploration of its potential as a novel antibacterial and antifungal agent. Additionally, the development of new derivatives of 4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis method of 4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine involves the reaction of 4-ethylphenyl hydrazine with allyl isothiocyanate in the presence of triethylamine. The resulting intermediate is then treated with 2-bromo-5-chloropyridine to obtain the final product.

Scientific Research Applications

4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine has been extensively studied for its potential pharmacological properties. It has been shown to exhibit significant antibacterial, antifungal, and antitumor activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

4-[4-(4-ethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c1-3-13-23-18-21-20-17(15-9-11-19-12-10-15)22(18)16-7-5-14(4-2)6-8-16/h3,5-12H,1,4,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXIZLLXZPIBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=C2SCC=C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Ethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]pyridine

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